molecular formula C7H6BrNO2 B3227184 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone CAS No. 1260672-38-5

1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone

Cat. No.: B3227184
CAS No.: 1260672-38-5
M. Wt: 216.03 g/mol
InChI Key: OIZAIGSXMUSBHS-UHFFFAOYSA-N
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Description

1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on a pyridine ring, with an ethanone group attached at the 3rd position. It is commonly used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(6-Bromo-4-hydroxypyridin-3-YL)ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-acetyl-2-bromo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4(10)5-3-9-7(8)2-6(5)11/h2-3H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZAIGSXMUSBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271218
Record name 1-(6-Bromo-4-hydroxy-3-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260672-38-5
Record name 1-(6-Bromo-4-hydroxy-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260672-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromo-4-hydroxy-3-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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